molecular formula C10H6ClNO3 B1423150 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid CAS No. 1065102-51-3

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Cat. No.: B1423150
CAS No.: 1065102-51-3
M. Wt: 223.61 g/mol
InChI Key: AUTVMMYIVCLSMR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-(4-Chlorophenyl)oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-oxazole-4-carboxylic acid
  • 2-(4-Methylphenyl)oxazole-4-carboxylic acid
  • 2-(4-Fluorophenyl)oxazole-4-carboxylic acid

Uniqueness

2-(4-Chlorophenyl)oxazole-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTVMMYIVCLSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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